molecular formula C14H23Cl2N3O B3251926 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride CAS No. 2126159-60-0

2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride

Cat. No.: B3251926
CAS No.: 2126159-60-0
M. Wt: 320.3 g/mol
InChI Key: HYPQJKRFMYPQJM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a phenyl group, and a piperazine ring, making it a versatile molecule for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetic acid with 4-methylpiperazine. The reaction conditions include the use of coupling agents and catalysts to facilitate the formation of the desired product. The process may involve heating, cooling, and purification steps to obtain the final compound in its dihydrochloride form.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow systems. The process involves the optimization of reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace specific atoms or groups within the molecule.

Major Products Formed: The reactions can lead to the formation of various derivatives and intermediates, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate cellular processes and signaling pathways.

Medicine: In the medical field, this compound has potential therapeutic applications. It can be used in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In industry, the compound is utilized in the manufacturing of various products, including polymers, coatings, and adhesives. Its unique properties make it suitable for enhancing the performance and durability of these products.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or industrial applications.

Comparison with Similar Compounds

  • 1-Amino-4-methylpiperazine

  • 2-(4-Methylpiperazin-1-yl)ethylamine

  • 1-Methylpiperazine

  • 4-(2-Aminoethyl)morpholine

Uniqueness: 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride stands out due to its specific structural features and its versatility in various applications. Unlike some of its similar compounds, it offers unique reactivity and functional properties that make it valuable in scientific research and industrial processes.

This comprehensive overview highlights the significance of this compound in various fields. Its unique properties and wide range of applications make it an important compound in both scientific research and industrial applications.

Properties

IUPAC Name

2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-16-7-9-17(10-8-16)14(18)13(15)11-12-5-3-2-4-6-12;;/h2-6,13H,7-11,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPQJKRFMYPQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
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2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
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2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
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2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
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2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
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2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride

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